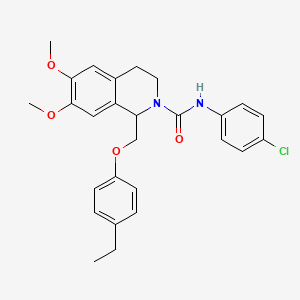
N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C27H29ClN2O4 and its molecular weight is 480.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound belonging to the class of isoquinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential based on various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C22H26ClN3O3
- Molecular Weight : 403.9 g/mol
- Functional Groups : Chlorophenyl group, ethylphenoxy group, and methoxy groups.
Antibacterial Activity
Several studies have reported on the antibacterial properties of isoquinoline derivatives. For instance, compounds similar to N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline have shown moderate to strong activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak to Moderate |
These findings suggest that the compound may exhibit similar antibacterial properties due to its structural similarities with other active isoquinolines .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
This inhibition is significant as it suggests potential applications in treating conditions related to these enzymes, such as Alzheimer's disease and urinary disorders .
Calcium Channel Modulation
Research indicates that isoquinoline derivatives can modulate calcium channels. The compound's ability to affect calcium currents was demonstrated in isolated smooth muscle tissues. It was found that at a concentration of 50 μM, the compound significantly influenced contractile activity by increasing cytosolic Ca²⁺ levels through the activation of voltage-gated L-type calcium channels .
Case Studies
Case Study 1: Smooth Muscle Tissue Response
In a study examining the effects of isoquinoline derivatives on smooth muscle contractility, N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline was administered to isolated smooth muscle preparations. The results indicated a dose-dependent increase in contraction strength, particularly at concentrations between 25 μM and 100 μM. The maximal effect was observed at 50 μM, where it achieved approximately 31.6% of the contraction force evoked by acetylcholine .
Case Study 2: Docking Studies
In silico docking studies have been performed to predict interactions between the compound and various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in neurotransmission and enzyme activity, further supporting its potential therapeutic applications .
属性
IUPAC Name |
N-(4-chlorophenyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O4/c1-4-18-5-11-22(12-6-18)34-17-24-23-16-26(33-3)25(32-2)15-19(23)13-14-30(24)27(31)29-21-9-7-20(28)8-10-21/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBMHCXSOUOMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=C(C=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














